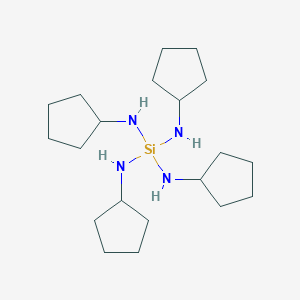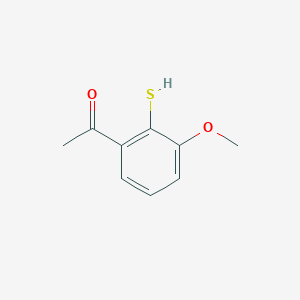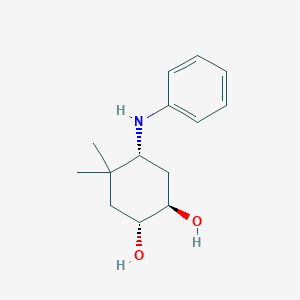
N,N',N'',N'''-Tetracyclopentylsilanetetramine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’,N’‘,N’‘’-Tetracyclopentylsilanetetramine: is a complex organosilicon compound characterized by the presence of four cyclopentyl groups attached to a central silicon atom through nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N’,N’‘,N’‘’-Tetracyclopentylsilanetetramine typically involves the reaction of cyclopentylamine with silicon tetrachloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silicon tetrachloride. The general reaction scheme is as follows:
SiCl4+4C5H9NH2→Si(NC5H9)4+4HCl
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques such as distillation or recrystallization may be employed to obtain the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions: N,N’,N’‘,N’‘’-Tetracyclopentylsilanetetramine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where the cyclopentyl groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, alkylating agents.
Major Products Formed:
Oxidation: Formation of silanetetramine derivatives with oxidized cyclopentyl groups.
Reduction: Formation of reduced silanetetramine derivatives.
Substitution: Formation of substituted silanetetramine derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: N,N’,N’‘,N’‘’-Tetracyclopentylsilanetetramine is used as a ligand in coordination chemistry. It can form stable complexes with various metal ions, which are useful in catalysis and material science.
Biology: The compound has potential applications in biological research as a molecular probe. Its unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.
Medicine: In medicinal chemistry, N,N’,N’‘,N’‘’-Tetracyclopentylsilanetetramine is being explored for its potential as a drug delivery agent. Its ability to form stable complexes with metal ions can be utilized to deliver therapeutic agents to specific targets in the body.
Industry: The compound is used in the production of advanced materials, including polymers and nanomaterials. Its unique properties make it suitable for use in high-performance materials with specific mechanical and chemical properties.
Wirkmechanismus
The mechanism of action of N,N’,N’‘,N’‘’-Tetracyclopentylsilanetetramine involves its ability to form stable complexes with metal ions. The nitrogen atoms in the compound act as ligands, coordinating with metal ions to form stable complexes. These complexes can then interact with various molecular targets, influencing biochemical pathways and processes.
Vergleich Mit ähnlichen Verbindungen
N,N’,N’‘,N’‘’-Tetramethylethylenediamine: A similar compound with methyl groups instead of cyclopentyl groups.
N,N’,N’‘,N’‘’-Tetraethylethylenediamine: A compound with ethyl groups instead of cyclopentyl groups.
N,N’,N’‘,N’‘’-Tetraphenylethylenediamine: A compound with phenyl groups instead of cyclopentyl groups.
Uniqueness: N,N’,N’‘,N’‘’-Tetracyclopentylsilanetetramine is unique due to the presence of cyclopentyl groups, which provide steric hindrance and influence the compound’s reactivity and stability. This makes it distinct from other similar compounds with different alkyl or aryl groups.
Eigenschaften
CAS-Nummer |
923560-85-4 |
|---|---|
Molekularformel |
C20H40N4Si |
Molekulargewicht |
364.6 g/mol |
IUPAC-Name |
N-tris(cyclopentylamino)silylcyclopentanamine |
InChI |
InChI=1S/C20H40N4Si/c1-2-10-17(9-1)21-25(22-18-11-3-4-12-18,23-19-13-5-6-14-19)24-20-15-7-8-16-20/h17-24H,1-16H2 |
InChI-Schlüssel |
OJGMXNNTTHXSPA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)N[Si](NC2CCCC2)(NC3CCCC3)NC4CCCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[5-(4-Chlorobenzoyl)-3-(pyridin-4-yl)thiophen-2-yl]piperidin-4-one](/img/structure/B14185805.png)
![11-(4'-Methyl[1,1'-biphenyl]-4-yl)undecyl selenocyanate](/img/structure/B14185809.png)

![4,5-Dichloro-2-[3-(2-methoxyethoxy)propyl]-1,2-thiazol-3(2H)-one](/img/structure/B14185815.png)



![N-{[6-(3-Methylphenyl)pyridin-2-yl]methyl}cyclopropanecarboxamide](/img/structure/B14185827.png)


![(Bicyclo[2.2.1]heptan-2-yl)bis(4-fluorophenyl)oxo-lambda~5~-phosphane](/img/structure/B14185849.png)

![3-[6-(Oct-1-YN-1-YL)pyren-1-YL]prop-2-YN-1-OL](/img/structure/B14185859.png)
